3-bromo-4-ethoxy-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide 3-bromo-4-ethoxy-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0989065
InChI: InChI=1S/C19H21BrN2O2S/c1-4-24-17-10-9-13(11-15(17)20)18(23)22-19(25)21-16-8-6-5-7-14(16)12(2)3/h5-12H,4H2,1-3H3,(H2,21,22,23,25)
SMILES: CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(C)C)Br
Molecular Formula: C19H21BrN2O2S
Molecular Weight: 421.4 g/mol

3-bromo-4-ethoxy-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide

CAS No.:

Cat. No.: VC0989065

Molecular Formula: C19H21BrN2O2S

Molecular Weight: 421.4 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-4-ethoxy-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide -

Specification

Molecular Formula C19H21BrN2O2S
Molecular Weight 421.4 g/mol
IUPAC Name 3-bromo-4-ethoxy-N-[(2-propan-2-ylphenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C19H21BrN2O2S/c1-4-24-17-10-9-13(11-15(17)20)18(23)22-19(25)21-16-8-6-5-7-14(16)12(2)3/h5-12H,4H2,1-3H3,(H2,21,22,23,25)
Standard InChI Key WEHAVNIKYIKAMJ-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(C)C)Br
Canonical SMILES CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(C)C)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator